![molecular formula C12H12N2O3S B6141605 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)
1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as L-2-imino-3-(3,4-dihydroxyphenyl) propionic acid methyl ester or L-DOPA methyl ester imidazolide-2-thione.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone is not fully understood. However, it is believed to act by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and cognition. The compound has also been found to inhibit the activity of enzymes that contribute to the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone has been shown to have various biochemical and physiological effects. The compound has been found to increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease patients. It has also been found to reduce oxidative stress and inflammation, which can contribute to the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone in lab experiments is its ability to cross the blood-brain barrier. This allows the compound to exert its effects directly on the brain. However, one of the limitations of using the compound is its instability in aqueous solutions. This can make it difficult to study the compound in vitro.
Future Directions
There are several future directions for the study of 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone. One area of research is the development of more stable analogs of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the compound's mechanism of action and its effects on other neurotransmitters and signaling pathways could be further explored.
Conclusion:
In conclusion, 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone is a promising compound that has potential therapeutic applications in various diseases. Its ability to cross the blood-brain barrier and its antioxidant, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further study. However, more research is needed to fully understand the compound's mechanism of action and its effects on other signaling pathways.
Synthesis Methods
The synthesis of 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone involves the condensation of L-DOPA methyl ester with imidazole-2-thione in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the product can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone has been studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-14-5-4-13-12(14)18-7-11(17)8-2-3-9(15)10(16)6-8/h2-6,15-16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNSXALROMBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.